Fmoc-Gln(Trt)-PAB-PNP
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Overview
Description
Fmoc-Gln(Trt)-PAB-PNP: is a compound used in peptide synthesis. It is a derivative of glutamine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side chain is protected by a trityl (Trt) group. The compound also contains a para-aminobenzyloxycarbonyl (PAB) linker and a p-nitrophenyl (PNP) ester, which are used in solid-phase peptide synthesis to facilitate the coupling and deprotection steps.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Gln(Trt)-PAB-PNP typically involves multiple steps:
Protection of Glutamine: The amino group of glutamine is protected using the Fmoc group, and the side chain is protected using the Trt group. This can be achieved by reacting glutamine with Fmoc-Cl and Trt-Cl in the presence of a base such as triethylamine.
Coupling with PAB Linker: The protected glutamine is then coupled with the PAB linker using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Formation of PNP Ester: Finally, the PAB-linked glutamine is reacted with p-nitrophenyl chloroformate to form the PNP ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Trt group can be removed using trifluoroacetic acid (TFA).
Coupling Reactions: The PNP ester reacts with amino groups to form peptide bonds. This reaction is typically carried out in the presence of a base such as N-methylmorpholine (NMM).
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, TFA for Trt removal.
Coupling: DCC or DIC for coupling with PAB linker, p-nitrophenyl chloroformate for PNP ester formation.
Major Products:
Deprotected Glutamine: After removal of Fmoc and Trt groups.
Peptide Products: Formed by coupling reactions with other amino acids.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-Gln(Trt)-PAB-PNP is widely used in solid-phase peptide synthesis for the preparation of peptides and proteins.
Biology:
Protein Engineering: Used in the synthesis of peptide substrates for studying enzyme activity and protein-protein interactions.
Medicine:
Drug Development: Utilized in the development of peptide-based therapeutics and diagnostic agents.
Industry:
Biotechnology: Employed in the production of synthetic peptides for research and commercial applications.
Mechanism of Action
Mechanism:
Deprotection: The Fmoc group is removed by nucleophilic attack of piperidine, releasing the free amino group. The Trt group is removed by acid-catalyzed cleavage using TFA.
Coupling: The PNP ester reacts with amino groups to form stable amide bonds, facilitating the formation of peptide chains.
Molecular Targets and Pathways:
Peptide Synthesis Pathways: Involves the sequential addition of amino acids to form peptide bonds, using Fmoc-Gln(Trt)-PAB-PNP as a building block.
Comparison with Similar Compounds
Fmoc-Gln(Trt)-OH: Similar in structure but lacks the PAB linker and PNP ester.
Fmoc-Gln(Trt)-Wang Resin: Used in solid-phase peptide synthesis but attached to a Wang resin support.
Uniqueness:
Fmoc-Gln(Trt)-PAB-PNP: is unique due to the presence of the PAB linker and PNP ester, which facilitate efficient coupling and deprotection steps in peptide synthesis.
Properties
Molecular Formula |
C53H44N4O9 |
---|---|
Molecular Weight |
880.9 g/mol |
IUPAC Name |
[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C53H44N4O9/c58-49(56-53(37-14-4-1-5-15-37,38-16-6-2-7-17-38)39-18-8-3-9-19-39)33-32-48(55-51(60)64-35-47-45-22-12-10-20-43(45)44-21-11-13-23-46(44)47)50(59)54-40-26-24-36(25-27-40)34-65-52(61)66-42-30-28-41(29-31-42)57(62)63/h1-31,47-48H,32-35H2,(H,54,59)(H,55,60)(H,56,58)/t48-/m0/s1 |
InChI Key |
SIDCNFHASUBJOE-DYVQZXGMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
Origin of Product |
United States |
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